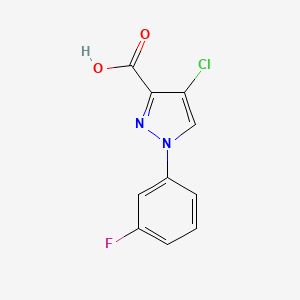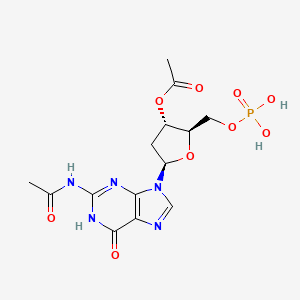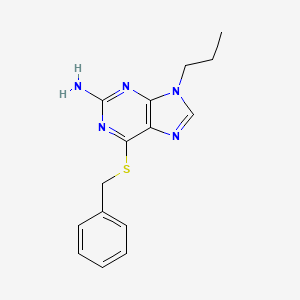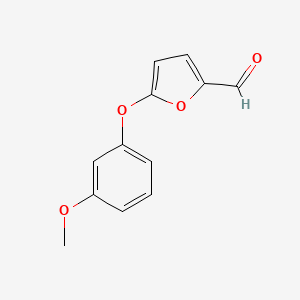
5-(3-Methoxyphenoxy)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O4 It is a furan derivative that contains a methoxyphenoxy group attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
5-(3-Methoxyphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(3-Methoxyphenoxy)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Methoxyphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules .
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with the methoxy group in the para position.
5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains an ethoxymethyl group instead of a methoxyphenoxy group.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxyphenyl group instead of a methoxyphenoxy group .
Uniqueness
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a methoxyphenoxy group. This combination imparts specific chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.
特性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
5-(3-methoxyphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3 |
InChIキー |
PTNMLKBMIAJLGV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OC2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


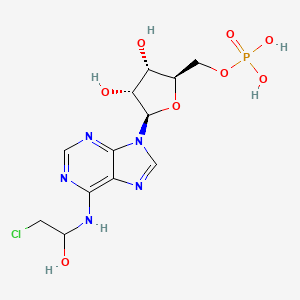
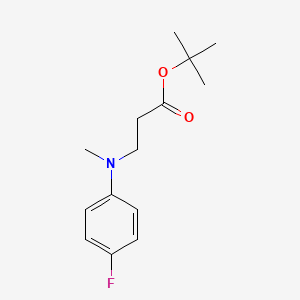


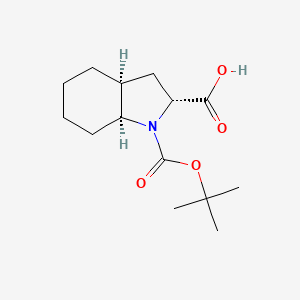
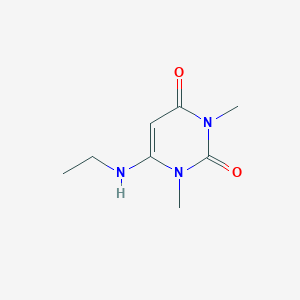
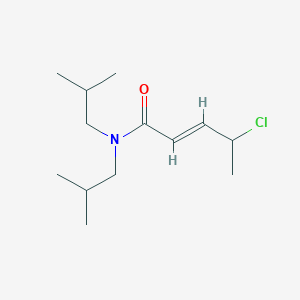
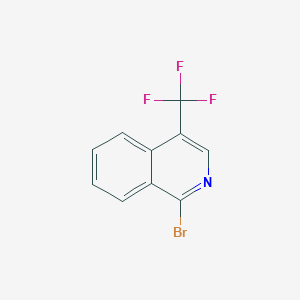
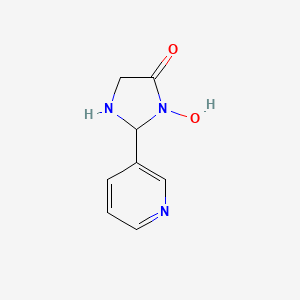
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
